Minimal CYP450 Inhibition Profile Contrasts Sharply with Noscapine's Potent CYP3A4/CYP2C9 Inhibition
Hydrocotarnine demonstrates a remarkably clean CYP450 inhibition profile. In an in vitro study using human CYP recombinants, hydrocotarnine did not induce a significant change in the metabolic activities of CYP2C9, 2C19, and 2E1 [1]. While weak inhibition of CYP3A4 and 2D6 was observed, it was deemed clinically irrelevant [1]. This contrasts directly with its structural relative, noscapine, which is a potent, time-dependent inhibitor of CYP3A4 and CYP2C9 (Ki values of 5.2 μM and 8.8 μM, respectively) and a known cause of clinical drug-drug interactions [2].
| Evidence Dimension | CYP450 Inhibition (IC50/Ki) |
|---|---|
| Target Compound Data | No significant inhibition of CYP2C9, 2C19, 2E1; Weak, clinically irrelevant inhibition of CYP3A4 and 2D6 |
| Comparator Or Baseline | Noscapine (Ki values: CYP3A4 = 5.2 μM; CYP2C9 = 8.8 μM) |
| Quantified Difference | Hydrocotarnine shows no potent CYP inhibition, whereas noscapine exhibits low micromolar Ki values, indicating a >10-fold difference in inhibitory potency for key isoforms. |
| Conditions | In vitro human CYP recombinants (Hydrocotarnine); Recombinant human CYP enzymes (Noscapine) |
Why This Matters
For in vivo studies, hydrocotarnine presents a much lower risk of confounding CYP-mediated drug-drug interactions compared to noscapine, ensuring that observed effects are attributable to the intended mechanism (Cbl inhibition) rather than off-target pharmacokinetic disruption.
- [1] Nakamura A, et al. Effect of Hydrocotarnine on Cytochrome P450 and P-glycoprotein. J Pharmacol Sci. 2015; 127(2): 228-235. View Source
- [2] Fang ZZ, et al. Time-dependent inhibition (TDI) of CYP3A4 and CYP2C9 by noscapine potentially explains clinical noscapine–warfarin interaction. Br J Clin Pharmacol. 2010; 69(2): 193-194. View Source
